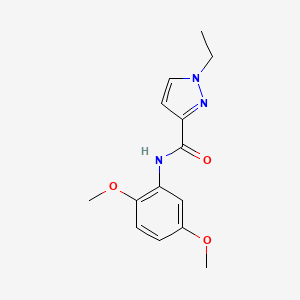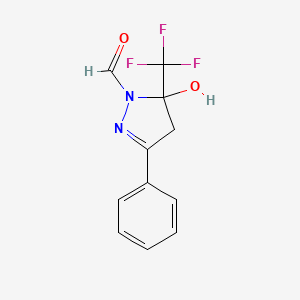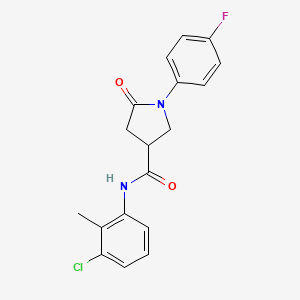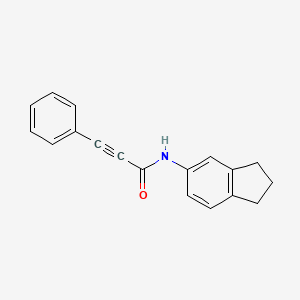![molecular formula C16H13ClN2OS B5417520 5-chloro-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile](/img/structure/B5417520.png)
5-chloro-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile, also known as CDT-6, is a chemical compound that belongs to the family of nicotinonitrile derivatives. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in regulating cell growth and division. CDT-6 has shown promising results in preclinical studies as a potential anticancer agent.
作用機序
5-chloro-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile inhibits CK2 by binding to its catalytic subunit and preventing its activity. CK2 is a serine/threonine protein kinase that regulates many cellular processes, including cell proliferation, apoptosis, and DNA repair. Overexpression of CK2 has been linked to various types of cancer, and inhibition of CK2 has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells through various mechanisms, including activation of caspases, downregulation of anti-apoptotic proteins, and inhibition of CK2-mediated survival pathways. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body). In addition, this compound has been studied for its potential to enhance the effectiveness of radiation therapy by inhibiting DNA repair mechanisms in cancer cells.
実験室実験の利点と制限
One advantage of 5-chloro-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile is its potency as a CK2 inhibitor, which makes it a promising candidate for further development as an anticancer agent. However, its low solubility and stability in aqueous solutions can make it challenging to work with in lab experiments. In addition, its potential toxicity and side effects need to be carefully evaluated in preclinical and clinical studies.
将来の方向性
There are several future directions for research on 5-chloro-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile, including:
1. Further optimization of the synthesis method to improve the yield and purity of this compound.
2. Evaluation of the pharmacokinetics and toxicity of this compound in preclinical and clinical studies.
3. Investigation of the potential of this compound as a radiosensitizer in combination with radiation therapy.
4. Identification of biomarkers that could predict the response of cancer cells to this compound.
5. Development of novel derivatives of this compound with improved solubility and stability.
In conclusion, this compound is a promising anticancer agent that has shown potent inhibition of CK2 and induction of apoptosis in cancer cells. Further research is needed to optimize its synthesis, evaluate its pharmacokinetics and toxicity, and investigate its potential as a radiosensitizer and biomarker.
合成法
The synthesis of 5-chloro-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile involves the reaction of 5-chloro-4,6-dimethyl-2-nitropyridine with 2-oxo-2-phenylethylthiol in the presence of a base. The resulting intermediate is then treated with cyanogen bromide to yield this compound. The overall yield of the synthesis is around 30%.
科学的研究の応用
5-chloro-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile has been extensively studied for its potential as an anticancer agent. It has shown promising results in preclinical studies as a potent inhibitor of CK2, which is overexpressed in many types of cancer and is associated with poor prognosis. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. It has also been studied for its potential as a radiosensitizer, which could enhance the effectiveness of radiation therapy for cancer.
特性
IUPAC Name |
5-chloro-4,6-dimethyl-2-phenacylsulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-10-13(8-18)16(19-11(2)15(10)17)21-9-14(20)12-6-4-3-5-7-12/h3-7H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKUNECUMDCHGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)SCC(=O)C2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(3-fluorobenzyl)-1-(6-methylpyridazin-3-yl)piperidin-4-yl]methanol](/img/structure/B5417441.png)
![6-tert-butyl-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5417449.png)
![3-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)carbonyl]-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5417454.png)

![3-{2-[(5-hydroxypentyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5417482.png)
![3-isoxazolidin-2-yl-N-[1-(3-methylpyridin-2-yl)ethyl]propanamide](/img/structure/B5417485.png)

![3-(3-hydroxypropyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5417526.png)


![3-(2-methyl-1H-imidazol-1-yl)-N-[1-(3-methylphenyl)piperidin-4-yl]butanamide](/img/structure/B5417538.png)
![5-{5-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5417546.png)

